4-[4-(2-Bromobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile
Overview
Description
4-[4-(2-Bromobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile is a synthetic organic compound that features a piperazine ring substituted with a 2-bromobenzoyl group and a 3-fluorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Bromobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of 2-Bromobenzoyl Chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
N-Acylation of Piperazine: The 2-bromobenzoyl chloride is then reacted with piperazine to form 4-(2-bromobenzoyl)piperazine.
Nucleophilic Substitution: The final step involves the reaction of 4-(2-bromobenzoyl)piperazine with 3-fluorobenzonitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Bromobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromobenzoyl or fluorobenzonitrile moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.
Scientific Research Applications
4-[4-(2-Bromobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-Bromobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzoyl and fluorobenzonitrile moieties can interact with active sites, leading to inhibition or modulation of biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds share the piperazine and bromophenyl moieties but differ in other substituents.
3-Fluorobenzonitrile derivatives: These compounds share the fluorobenzonitrile moiety but differ in other substituents.
Uniqueness
4-[4-(2-Bromobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile is unique due to the specific combination of the bromobenzoyl and fluorobenzonitrile moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-(2-bromobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O/c19-15-4-2-1-3-14(15)18(24)23-9-7-22(8-10-23)17-6-5-13(12-21)11-16(17)20/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDGGHXBMSVHET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C#N)F)C(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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